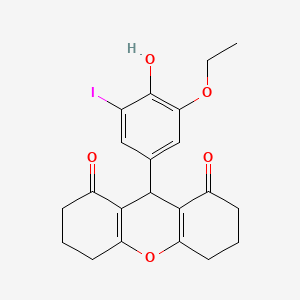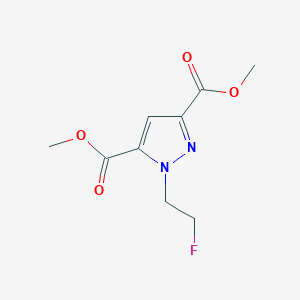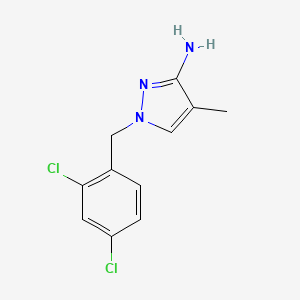![molecular formula C17H17FIN3O B10905522 N'-[(E)-(4-fluorophenyl)methylidene]-2-[(4-iodophenyl)amino]butanehydrazide](/img/structure/B10905522.png)
N'-[(E)-(4-fluorophenyl)methylidene]-2-[(4-iodophenyl)amino]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-(4-IODOANILINO)BUTANOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-(4-IODOANILINO)BUTANOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage (C=N). The general reaction scheme can be represented as follows:
Starting Materials: 4-fluorobenzaldehyde and 4-iodoaniline.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from a suitable solvent to obtain pure N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-(4-IODOANILINO)BUTANOHYDRAZIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-(4-IODOANILINO)BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-(4-IODOANILINO)BUTANOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of novel materials with unique optical and electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: It is investigated for its antimicrobial and antifungal properties, making it a candidate for new drug development.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-(4-IODOANILINO)BUTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tyrosine kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathways Involved: It interferes with pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE: Similar in structure but with an adamantane moiety instead of the butanohydrazide group.
N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE: Contains a thiophene ring instead of the iodoaniline group.
Uniqueness
N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-(4-IODOANILINO)BUTANOHYDRAZIDE is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C17H17FIN3O |
|---|---|
Molecular Weight |
425.24 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(4-iodoanilino)butanamide |
InChI |
InChI=1S/C17H17FIN3O/c1-2-16(21-15-9-7-14(19)8-10-15)17(23)22-20-11-12-3-5-13(18)6-4-12/h3-11,16,21H,2H2,1H3,(H,22,23)/b20-11+ |
InChI Key |
MTHZJRJVOFAJMW-RGVLZGJSSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=C(C=C1)F)NC2=CC=C(C=C2)I |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=C(C=C1)F)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(4-bromophenyl)hydrazine](/img/structure/B10905448.png)
![N-(2-carbamoylphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10905456.png)


![Methyl 6-cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905475.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B10905494.png)
![1-(5-Methyloxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B10905501.png)
![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905503.png)
![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905514.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline](/img/structure/B10905529.png)

![([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine](/img/structure/B10905538.png)
